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molecular formula C10H6FNS B8444089 (5-Fluoro-benzo[b]thiophen-3-yl)-acetonitrile

(5-Fluoro-benzo[b]thiophen-3-yl)-acetonitrile

Cat. No. B8444089
M. Wt: 191.23 g/mol
InChI Key: KQEOLYLYLVEWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

50% NaCN solution (443 mg, 9.05 mmol) in water (2 mL) was added drop wise to a solution of 3-bromomethyl-5-fluoro-benzo[b]thiophene (I-45a: 1.3 g, 3.32 mmol) in DMF (10 mL) over a period of 5 minutes at 0° C. The resulting reaction mass was stirred at room temperature for 2 hours. The reaction was monitored by TLC (5% ethylacetate in hexane). The reaction mass was quenched with sodium hypochlorite solution and extracted with ethyl acetate. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulphate and concentrated. Purification by column chromatography on silica gel (6% ethylacetate in hexane) afforded 700 mg of the product (68.89% yield).
Name
Quantity
443 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68.89%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[C:7]2[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:8]=2[S:9][CH:10]=1.C(OC(=O)C)C>O.CN(C=O)C.CCCCCC>[F:15][C:13]1[CH:12]=[CH:11][C:8]2[S:9][CH:10]=[C:6]([CH2:5][C:1]#[N:2])[C:7]=2[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
443 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.3 g
Type
reactant
Smiles
BrCC=1C2=C(SC1)C=CC(=C2)F
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched with sodium hypochlorite solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (6% ethylacetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(SC=C2CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 68.89%
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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